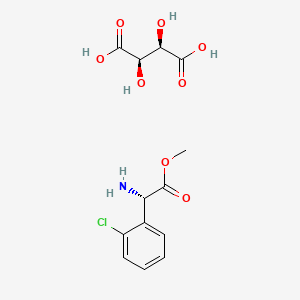

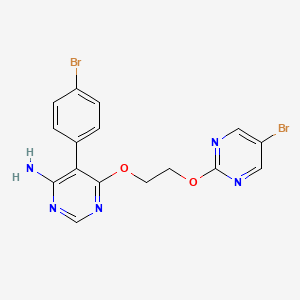

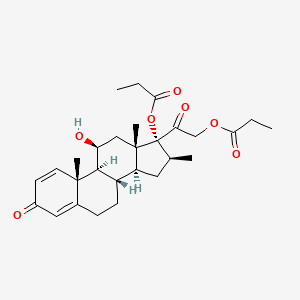

![molecular formula C36H36N6O10 B579972 1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- CAS No. 1365267-36-2](/img/structure/B579972.png)

1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-

Descripción general

Descripción

This compound, also known as Rivaroxaban Impurity D: Dimer Impurity , is a highly potent and selective, direct FXa inhibitor . It is an impurity of Rivaroxaban, a novel antithrombotic agent .

Physical And Chemical Properties Analysis

This compound has a melting point of 212-215°C, a predicted boiling point of 1106.7±65.0 °C, and a predicted density of 1.411±0.06 g/cm3 . It is slightly soluble in DMSO when heated and sonicated, and very slightly soluble in methanol .

Aplicaciones Científicas De Investigación

X-Ray Diagnostic Agents

- Research Context : Synthesis of X-ray diagnostic agents.

- Findings : Analogs of 1,2-Benzenedicarboxamide were synthesized for use as X-ray diagnostic agents. These compounds exhibited interesting nuclear magnetic resonance (NMR) spectral features due to atropisomerism arising from hindrance to free rotation about the bonds linking aromatic moiety to N-containing functionalities (Pillai et al., 1994).

Anti-Tumour Activity

- Research Context : Exploration of anti-tumour properties.

- Findings : A mustard derivative of 1,2-Benzenedicarboxamide showed potential for DNA interstrand cross-linking, indicating anti-tumour activity. It was found to alkylate DNA exclusively in the minor groove at adenines (Prakash et al., 1991).

Novel Insecticide Development

- Research Context : Development of a novel class of insecticides.

- Findings : Flubendiamide, a derivative of 1,2-Benzenedicarboxamide, was developed as a novel insecticide with unique chemical structure. It showed strong activity against lepidopterous pests including resistant strains (Tohnishi et al., 2005).

Antibacterial Agents

- Research Context : Investigation of antibacterial properties.

- Findings : Oxazolidinone analogs, related to 1,2-Benzenedicarboxamide, demonstrated strong in vitro antibacterial activities against various pathogens (Zurenko et al., 1996).

Synthesis of Anti-Inflammatory and Analgesic Agents

- Research Context : Creation of new anti-inflammatory and analgesic compounds.

- Findings : Novel derivatives of 1,2-Benzenedicarboxamide were synthesized and showed promising COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antimicrobial Activity

- Research Context : Assessment of antimicrobial properties.

- Findings : Pyrimidine-triazole derivatives synthesized from a molecule related to 1,2-Benzenedicarboxamide showed antimicrobial activity against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022).

Propiedades

IUPAC Name |

1-N,2-N-bis[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]benzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36N6O10/c43-31-21-49-15-13-39(31)23-5-9-25(10-6-23)41-19-27(51-35(41)47)17-37-33(45)29-3-1-2-4-30(29)34(46)38-18-28-20-42(36(48)52-28)26-11-7-24(8-12-26)40-14-16-50-22-32(40)44/h1-12,27-28H,13-22H2,(H,37,45)(H,38,46)/t27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDJJGFGEMPGOA-NSOVKSMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=CC=C4C(=O)NCC5CN(C(=O)O5)C6=CC=C(C=C6)N7CCOCC7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=CC=C4C(=O)NC[C@H]5CN(C(=O)O5)C6=CC=C(C=C6)N7CCOCC7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901111714 | |

| Record name | N1,N2-Bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1,2-benzenedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901111714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

712.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- | |

CAS RN |

1365267-36-2 | |

| Record name | N1,N2-Bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1,2-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365267-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,N2-Bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1,2-benzenedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901111714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.